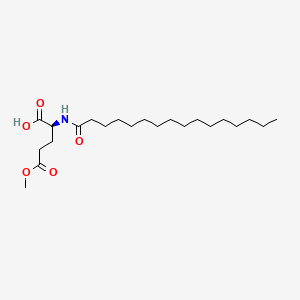
N-Palmitoylglutamic acid alpha-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoylglutamic acid alpha-methyl ester is a chemical compound with the molecular formula C22H41NO5 and a molecular weight of 399.56 It is a derivative of glutamic acid, where the amino group is acylated with palmitic acid and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglutamic acid alpha-methyl ester typically involves the acylation of glutamic acid with palmitic acid followed by esterification with methanol. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation . The process can be divided into two main steps:
Acylation: Glutamic acid is reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-palmitoylglutamic acid.
Esterification: The N-palmitoylglutamic acid is then esterified with methanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Palmitoylglutamic acid alpha-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-palmitoylglutamic acid and methanol.
Oxidation: The palmitoyl group can undergo oxidation to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-palmitoylglutamic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Palmitoylglutamic acid alpha-methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Palmitoylglutamic acid alpha-methyl ester involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and signaling pathways . The ester group can be hydrolyzed to release active metabolites that interact with specific molecular targets, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Palmitoylglutamic acid dimethyl ester
- N-Palmitoylglutamic acid
- N-Palmitoyl-cysteine
Uniqueness
N-Palmitoylglutamic acid alpha-methyl ester is unique due to its specific esterification with methanol, which imparts distinct chemical and physical properties. This compound exhibits enhanced solubility and stability compared to its non-esterified counterparts, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
73793-91-6 |
|---|---|
Formule moléculaire |
C22H41NO5 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(2S)-2-(hexadecanoylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C22H41NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)23-19(22(26)27)17-18-21(25)28-2/h19H,3-18H2,1-2H3,(H,23,24)(H,26,27)/t19-/m0/s1 |
Clé InChI |
MCEJPKVOPAAHPF-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
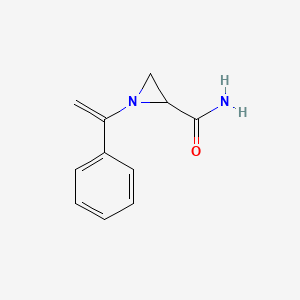
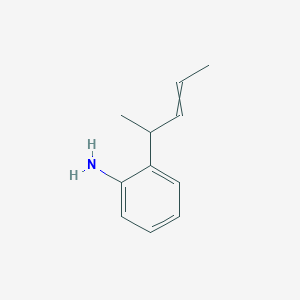
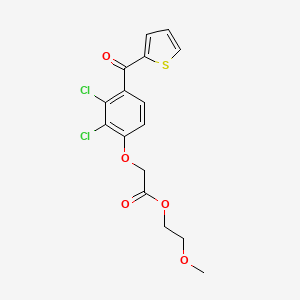
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
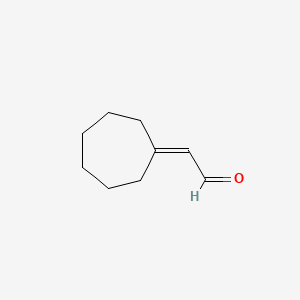

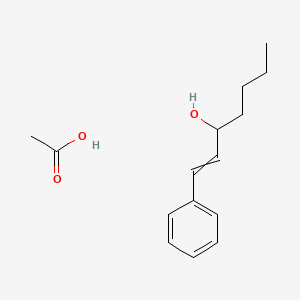

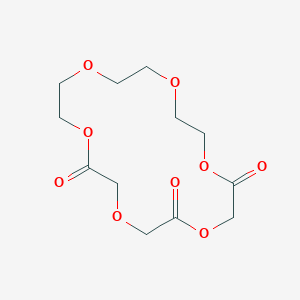
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

